4,4'-Bis((1-(((4-methylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((1-(((4-methylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, biphenyl units, and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1-(((4-methylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves multiple steps, including the formation of azo bonds and the introduction of sulfonic acid groups. One common method involves the diazotization of aniline derivatives followed by coupling with biphenyl compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((1-(((4-methylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines .
Scientific Research Applications
4,4’-Bis((1-(((4-methylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bis((1-(((4-methylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with molecular targets and pathways. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. The biphenyl units provide structural stability and contribute to the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-sulfophenylazo)-1,1’-biphenyl: Similar structure but lacks the carbonyl and amine groups.
4,4’-Bis(4-aminophenylazo)-1,1’-biphenyl: Contains amino groups instead of sulfonic acid groups.
4,4’-Bis(4-methylphenylazo)-1,1’-biphenyl: Similar structure but without the sulfonic acid groups.
Uniqueness
4,4’-Bis((1-(((4-methylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its combination of azo, carbonyl, amine, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
85030-60-0 |
---|---|
Molecular Formula |
C34H32N6O10S2 |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
5-[[1-(4-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(4-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C34H32N6O10S2/c1-19-5-9-23(10-6-19)35-33(43)31(21(3)41)39-37-25-13-15-27(29(17-25)51(45,46)47)28-16-14-26(18-30(28)52(48,49)50)38-40-32(22(4)42)34(44)36-24-11-7-20(2)8-12-24/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50) |
InChI Key |
HGEHAJHQWPJEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.